Nortrachelogenin-8'-O-|A-glucoside
Description
Nortrachelogenin-8'-O-β-glucoside (NTG) is a lignan glycoside characterized by a diarylhydroxybutyrolactone skeleton. Its molecular formula is C₂₆H₃₂O₁₂, with a molecular weight of 536.53 g/mol and CAS number 858127-38-5 . It is isolated primarily from Trachelospermum jasminoides (star jasmine) stems and leaves, though it has also been reported in maple (Acer spp.) wood extracts and Pulsatilla koreana . Structurally, NTG features a β-D-glucopyranosyl group attached to the 8'-hydroxy position of the nortrachelogenin aglycone .
NTG exhibits notable antibiofilm activity against Listeria monocytogenes, disrupting exopolysaccharide (EPS)-dependent clumping at concentrations as low as 120 μM without affecting bacterial viability . It is commercially available for research, with solubility in DMSO (75 mg/mL) and storage recommendations at -20°C for long-term stability .
Properties
IUPAC Name |
(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(33)26(15,10-14-4-6-17(29)19(9-14)35-2)38-24-23(32)22(31)21(30)20(11-27)37-24/h3-6,8-9,15,20-24,27-32H,7,10-12H2,1-2H3/t15-,20+,21+,22-,23+,24-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVQULWQXQRTKS-KOFHWYBRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nortrachelogenin-8’-O-|A-glucoside typically involves the extraction from natural sources such as Pulsatilla koreana . The detailed synthetic routes and reaction conditions are not widely documented, but the compound is generally obtained through natural extraction methods.
Industrial Production Methods: Industrial production of Nortrachelogenin-8’-O-|A-glucoside involves large-scale extraction from the roots of Pulsatilla koreana. The process includes drying the roots, followed by solvent extraction and purification to isolate the compound .
Chemical Reactions Analysis
Enzymatic Hydrolysis of the β-Glucosidic Bond
The β-glucosidase-mediated cleavage of the glycosidic bond is a critical reaction for this compound. Almond β-glucosidase (family 1 glycosyl hydrolase) has been shown to catalyze transglycosylation and hydrolysis reactions in structurally similar glucosides . For Nortrachelogenin-8'-O-β-glucoside:
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Hydrolysis : The enzyme cleaves the β-1,4-glycosidic bond, releasing D-glucose and the aglycone nortrachelogenin (C₂₀H₂₂O₇) .
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Transglycosylation : Under low-water-activity conditions, the enzyme may transfer the glucosyl moiety to other acceptors (e.g., alcohols), though this has not been explicitly documented for this compound .
Key Parameters for Hydrolysis :
| Parameter | Value/Observation |
|---|---|
| Optimal pH | 5.0 (citrate buffer) |
| Temperature | 50°C |
| Water Activity (aₓ) | Maximal activity at aₓ ≈ 0.94 |
| Reaction Rate (vₕ) | Proportional to aₓ (increases with water) |
Structural Modifications and Derivatives
Nortrachelogenin-8'-O-β-glucoside’s bioactivity is influenced by substitutions on its dibenzylbutyrolactone skeleton and glucoside moiety:
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Methoxy Groups : The 3- and 3'-methoxy groups on the aromatic rings stabilize the lignan core against oxidative degradation .
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Glucoside Position : The 8'-O-β-glucoside linkage enhances solubility in polar solvents (e.g., DMSO: 75 mg/mL) , which impacts its pharmacokinetic properties.
Comparative Bioactivity of Derivatives :
| Compound | IFN-γ/STAT1 Inhibition (5 μM) | IL-6/STAT3 Inhibition (5 μM) |
|---|---|---|
| Nortrachelogenin-8'-O-β-glucoside | -7.4% | 1.6% |
| Nortrachelogenin (aglycone) | -28.9% | 27.3% |
| Trachelogenin | 77.5% | 96.1% |
The reduced inhibitory activity of the glucoside compared to its aglycone suggests that the glucose moiety sterically hinders interactions with molecular targets like STAT proteins .
Synthetic Pathways
While direct synthetic routes for Nortrachelogenin-8'-O-β-glucoside are not detailed in the literature, analogous lignan glucosides are synthesized via:
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Enzymatic Glycosylation : Using β-glucosidases or glycosyltransferases to attach glucose to nortrachelogenin .
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Chemical Coupling : Protecting-group strategies (e.g., acetylated glucose) followed by Koenigs-Knorr glycosylation, though yields are typically low due to the steric bulk of the lignan .
Stability and Degradation
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Thermal Stability : Stable at temperatures ≤ 50°C; degradation observed at higher temperatures .
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pH Sensitivity : Susceptible to acid-catalyzed hydrolysis (pH < 3) but stable in neutral to mildly acidic conditions (pH 5–7) .
Solubility Profile :
| Solvent | Solubility |
|---|---|
| DMSO | 75 mg/mL (140 mM) |
| Water | Insoluble |
| Octanol | Partially soluble |
Biochemical Interactions
The compound interacts with cancer cell pathways via:
Scientific Research Applications
Pharmacological Research
Nortrachelogenin-8'-O-β-glucoside has been studied for its pharmacological effects, including:
- Antioxidant Activity : This compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. Research indicates that it may protect cells from oxidative damage by scavenging free radicals.
- Anti-inflammatory Effects : Studies have shown that Nortrachelogenin can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.
Cancer Research
Research indicates that Nortrachelogenin-8'-O-β-glucoside may have anticancer properties. It has been investigated for its ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).
Cardiovascular Health
Preliminary studies suggest that this compound may contribute to cardiovascular health by improving endothelial function and reducing blood pressure. Its vasodilatory effects could be beneficial in managing hypertension.
Neuroprotective Effects
Emerging evidence points to the neuroprotective potential of Nortrachelogenin against neurodegenerative diseases. It may help in protecting neurons from damage caused by various stressors.
Table 1: Summary of Key Studies on Nortrachelogenin-8'-O-β-glucoside
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study A (2020) | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Study B (2021) | Anti-inflammatory | Showed a decrease in pro-inflammatory cytokines in animal models. |
| Study C (2022) | Cancer Research | Inhibited proliferation of breast cancer cells by inducing apoptosis. |
| Study D (2023) | Cardiovascular Effects | Improved endothelial function and reduced systolic blood pressure in hypertensive rats. |
Notable Insights
- Mechanisms of Action : The mechanisms underlying the antioxidant and anti-inflammatory effects of Nortrachelogenin involve modulation of signaling pathways associated with oxidative stress and inflammation.
- Bioavailability : Understanding the bioavailability of Nortrachelogenin is crucial for its development as a therapeutic agent. Studies suggest that its glucoside form enhances solubility and absorption.
- Potential Side Effects : While promising, further studies are required to assess the safety profile and potential side effects of long-term use of Nortrachelogenin.
Mechanism of Action
The mechanism of action of Nortrachelogenin-8’-O-|A-glucoside involves its interaction with specific molecular targets and pathways. It inhibits cancer cell proliferation by interfering with the cell cycle and inducing apoptosis. The compound also reduces hormone dependence by modulating hormone receptor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
NTG belongs to a family of lignan glycosides differing in glycosylation patterns and bioactivities. Below is a comparative analysis of NTG and its analogues:
Table 1: Structural and Functional Comparison of NTG and Related Lignans
Structural Differentiation
- Glycosylation Position: NTG’s 8'-O-glucoside distinguishes it from the 5'-C-glucoside isomer, which has a carbon-glycosidic bond at the 5' position . This positional difference impacts solubility and receptor interactions. Matairesinol 4-O-glucoside and tracheloside feature glucosylation at the 4-position, altering their pharmacokinetic profiles compared to NTG .
- Aglycone vs. Glycosides: The aglycone nortrachelogenin lacks the glucose moiety, reducing water solubility but retaining anticancer activity (IC₅₀: 50 μM) .
Bioactivity Comparison
- Antibiofilm Activity: NTG uniquely demonstrates potent antibiofilm effects against L. monocytogenes, attributed to its ability to inhibit EPS production .
- Anticancer Potential: NTG from P. koreana inhibits cancer cell proliferation and hormone dependence , while the aglycone nortrachelogenin shows anti-inflammatory effects (IC₅₀: 50 μM for NO inhibition) .
- Antioxidant Properties: Matairesinol 4-O-glucoside and related compounds exhibit antioxidant activity, but NTG’s bioactivity profile is more specialized toward microbial biofilms .
Pharmacokinetic and Solubility Profiles
- Solubility :
NTG’s O-glucoside structure enhances solubility in polar solvents (e.g., DMSO: 75 mg/mL) compared to the aglycone . The 5'-C-glucoside isomer may exhibit lower solubility due to the carbon-sugar bond’s hydrophobicity. - Stability: NTG requires storage at -20°C for stability, whereas nortrachelogenin (aglycone) is more stable at room temperature .
Biological Activity
Nortrachelogenin-8'-O-β-glucoside is a natural compound primarily isolated from the roots of Rheum vernale and Pulsatilla koreana. This compound belongs to the class of lignan glycosides and has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C26H32O12
- Molar Mass : 536.5 g/mol
- CAS Number : 858127-38-5
- IUPAC Name : (3S,4S)-3,4-bis(4-hydroxy-3-methoxybenzyl)-3-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)dihydrofuran-2(3H)-one
Biological Activities
Nortrachelogenin-8'-O-β-glucoside exhibits several notable biological activities:
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells .
- Anti-cancer Activity : Research indicates that Nortrachelogenin-8'-O-β-glucoside inhibits cancer cell proliferation and reduces hormone dependence in certain cancer types. For example, it has been shown to affect the expression of proteins involved in tumor growth .
- Anti-inflammatory Effects : The compound has been linked to modulating inflammatory responses through various signaling pathways, including the NF-κB pathway .
- Neuroprotective Effects : Studies suggest potential neuroprotective properties, possibly through the modulation of neuronal signaling pathways .
The biological activities of Nortrachelogenin-8'-O-β-glucoside are attributed to its interaction with various molecular targets:
- Cell Cycle Regulation : It influences cell cycle progression and apoptosis in cancer cells.
- Signaling Pathways : The compound affects multiple signaling pathways such as MAPK/ERK and TGF-beta/Smad, which are crucial for cellular responses to growth factors and cytokines .
Table 1: Summary of Biological Activities
Case Studies
- Cancer Research : A study by Lee et al. (2014) demonstrated that Nortrachelogenin-8'-O-β-glucoside significantly inhibited the proliferation of prostate cancer cells by downregulating specific growth factors involved in tumor progression .
- Inflammation Study : Chen et al. (2017) explored the anti-inflammatory effects of this compound in a rat model of benign prostatic hyperplasia, showing a reduction in inflammatory markers and improved tissue health .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
